molecular formula C10H10O6 B3055879 Dimethyl 3,5-dihydroxyphthalate CAS No. 67609-51-2

Dimethyl 3,5-dihydroxyphthalate

Cat. No.: B3055879
CAS No.: 67609-51-2
M. Wt: 226.18 g/mol
InChI Key: LLIJDQFBPANUQT-UHFFFAOYSA-N
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Description

Dimethyl 3,5-dihydroxyphthalate is a chemical compound with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol. It is related to the class of organic compounds known as benzoic acid esters .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O6/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4,11-12H,1-2H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

  • Photocatalytic Degradation Studies : A study demonstrated the degradation of phthalates like dimethyl phthalate in aqueous solutions using TiO2 under UV irradiation, identifying hydroxyphthalates and dihydroxyphthalates as intermediate products (Hustert & Moza, 1988).

  • Synthesis Research : Research focused on the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, exploring the best conditions for its production and investigating its optical activity (Pen, 2014).

  • Electrochemical Properties : A study synthesized cobalt(II), manganese(III), and μ-oxo-dimer Fe(III) phthalocyanines substituted with tetra dimethyl 5-oxyisophthalate, investigating their electron transfer properties through voltammetric and in situ spectroelectrochemical measurements (Köksoy et al., 2015).

  • Biodegradation by Microorganisms : Research identified compounds like 3,4-dihydroxyphthalate-2-methyl ester as intermediates in the biodegradation of dimethylphthalate by Micrococcus sp. strain 12B, contributing to understanding microbial degradation pathways (Eaton & Ribbons, 1982).

  • Antibacterial Activities : A study synthesized compounds from dimethyl isophthalate, demonstrating their effectiveness against bacteria like S. aureus, indicating potential applications in antibacterial treatments (Li, Dan, & Fu, 2008).

  • Antioxidant and Antibacterial Properties : Another research synthesized dimethyl 5-(phenoxy)-isophthalate substituted Zinc, Cobalt, Copper, and Nickel phthalocyanines, assessing their antioxidant and antibacterial activities (AğirtaŞ, Karatas, & Özdemir, 2015).

Safety and Hazards

The safety data sheet for related compounds such as Dimethyl phthalate indicates that it is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment .

Future Directions

Future research could focus on the biodegradation of phthalates as a sustainable approach for their removal from major environmental matrixes . Additionally, further studies could investigate the toxicity mechanism of phthalates to comprehend their harmful effect on human health .

Properties

IUPAC Name

dimethyl 3,5-dihydroxybenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-15-9(13)6-3-5(11)4-7(12)8(6)10(14)16-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIJDQFBPANUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496690
Record name Dimethyl 3,5-dihydroxybenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67609-51-2
Record name Dimethyl 3,5-dihydroxybenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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